

Commercial Suppliers and Availability of Boc-NH-PEG7-Tos: A Technical Guide

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Compound of Interest

Compound Name: Boc-NH-PEG7-Tos

Cat. No.: B3096919

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability, key properties, and fundamental applications of **Boc-NH-PEG7-Tos**, a heterobifunctional linker critical in bioconjugation and the development of novel therapeutics such as Proteolysis Targeting Chimeras (PROTACs).

Introduction to Boc-NH-PEG7-Tos

Boc-NH-PEG7-Tos, with the full chemical name tert-butyl (1-oxo-1-(p-tolylsulfonyloxy)-3,6,9,12,15,18,21-heptaioxanonan-22-yl)carbamate, is a valuable tool in chemical biology and drug discovery. It features a Boc-protected amine and a tosyl group at opposite ends of a seven-unit polyethylene glycol (PEG) spacer. The Boc group provides a stable protecting group for the amine functionality, which can be readily removed under mild acidic conditions to yield a primary amine.^{[1][2]} The tosyl group is an excellent leaving group, facilitating nucleophilic substitution reactions with various nucleophiles such as amines, thiols, and hydroxyls.^{[1][3]} The hydrophilic PEG chain enhances the solubility and pharmacokinetic properties of the conjugated molecules.^[1]

Commercial Availability and Supplier Specifications

A number of chemical suppliers offer **Boc-NH-PEG7-Tos**, often with varying purities and in different quantities. The following table summarizes the key information from several prominent suppliers.

Supplier	Catalog Number	Purity	Molecular Weight (g/mol)	CAS Number	Storage Condition	Solubility
BroadPharm	BP-24109	>98%	579.7	1292268-14-4	-20°C	DMSO, DCM, DMF
Biopharma PEG	N/A	≥95%	579.7	1292268-14-4	-5°C, dry	N/A
AxisPharm	AP11905	≥95%	579.7	1292268-14-4	N/A	N/A
TargetMol	TA9H9877 4642	N/A	579.7	1292268-14-4	Powder: -20°C for 3 years	N/A

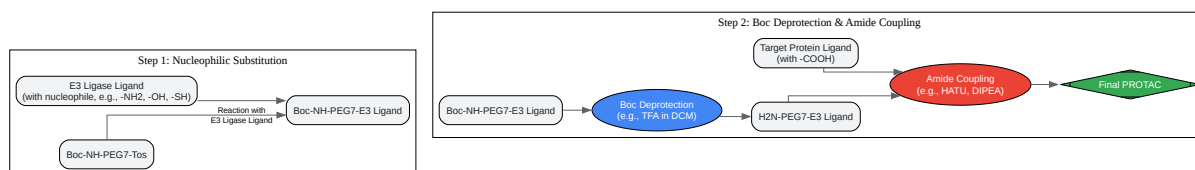
Key Applications and Experimental Considerations

The unique bifunctional nature of **Boc-NH-PEG7-Tos** makes it a versatile linker for a range of applications, most notably in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein.

Experimental Workflow: PROTAC Synthesis

The general workflow for synthesizing a PROTAC using **Boc-NH-PEG7-Tos** involves a two-step process:

- **Nucleophilic Substitution:** The tosyl group is displaced by a nucleophile on the E3 ligase ligand.
- **Boc Deprotection and Amide Coupling:** The Boc protecting group is removed from the PEG linker, and the resulting free amine is coupled to a carboxylic acid on the target protein ligand.



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Figure 1: General workflow for the synthesis of a PROTAC using **Boc-NH-PEG7-Tos**.

Detailed Experimental Protocols

The following are generalized protocols for the key reactions involving **Boc-NH-PEG7-Tos**. These should be optimized for specific substrates and reaction scales.

Protocol 1: Boc-Group Deprotection

This protocol describes the removal of the Boc protecting group to expose the primary amine.

Materials:

- Boc-protected PEG compound (e.g., Boc-NH-PEG7-E3 Ligand)
- Anhydrous Dichloromethane (DCM)
- Trifluoroacetic Acid (TFA)
- Saturated sodium bicarbonate (NaHCO₃) solution
- Brine

- Anhydrous sodium sulfate (Na_2SO_4) or magnesium sulfate (MgSO_4)
- Round-bottom flask
- Magnetic stirrer and stir bar

Procedure:

- Dissolve the Boc-protected PEG compound in anhydrous DCM (e.g., at a concentration of 0.1 M) in a round-bottom flask with a magnetic stir bar.
- Add TFA to the solution (typically 25-50% v/v).
- Stir the reaction mixture at room temperature for 30 minutes to 2 hours.
- Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
- Upon completion, remove the solvent and excess TFA under reduced pressure.
- Optional (for free amine): Dissolve the residue in DCM and wash with saturated NaHCO_3 solution to neutralize the TFA. Separate the organic layer, wash with brine, and dry over anhydrous Na_2SO_4 or MgSO_4 .
- Filter and concentrate the organic layer under reduced pressure to obtain the deprotected amine.

Protocol 2: Nucleophilic Substitution with the Tosyl Group

This protocol outlines the reaction of the tosyl group with a nucleophile, for example, an amine on an E3 ligase ligand.

Materials:

- **Boc-NH-PEG7-Tos**
- Nucleophile-containing molecule (e.g., E3 ligase ligand with a primary amine)

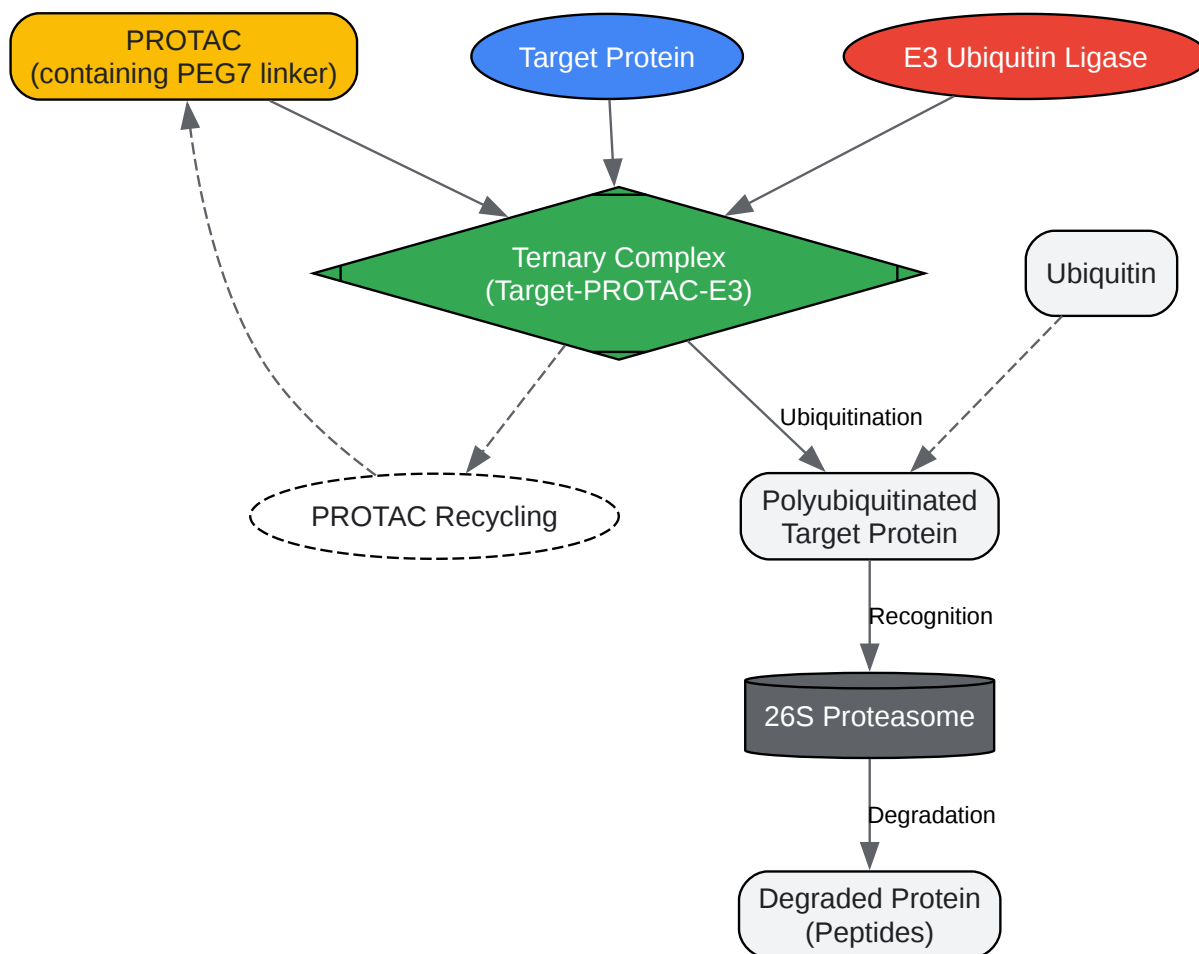
- Anhydrous polar aprotic solvent (e.g., Dimethylformamide (DMF) or Acetonitrile)
- A non-nucleophilic base (e.g., Diisopropylethylamine (DIPEA)) (optional, to scavenge the generated tosic acid)
- Round-bottom flask
- Magnetic stirrer and stir bar

Procedure:

- Dissolve **Boc-NH-PEG7-Tos** and an excess of the nucleophile-containing molecule in an anhydrous polar aprotic solvent in a round-bottom flask.
- If necessary, add a non-nucleophilic base to the reaction mixture.
- Stir the reaction at room temperature or with gentle heating.
- Monitor the reaction by TLC or LC-MS.
- Once the reaction is complete, the product can be purified using standard chromatographic techniques.

Signaling Pathway Context: PROTAC-Mediated Protein Degradation

Boc-NH-PEG7-Tos is a component of the PROTAC molecule, which hijacks the cell's natural protein degradation machinery, the Ubiquitin-Proteasome System (UPS). The PROTAC does not directly participate in a signaling cascade but rather induces the degradation of a target protein that may be a key component of a signaling pathway.



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Figure 2: Mechanism of PROTAC-mediated protein degradation.

In this process, the PROTAC, synthesized using linkers like **Boc-NH-PEG7-Tos**, acts as a bridge to bring the target protein into proximity with an E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin molecules to the target protein, marking it for degradation by the proteasome. The PROTAC is then released and can engage in further catalytic cycles of protein degradation.

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References

- 1. t-Boc-N-Amido-PEG7-Tos, 1292268-14-4 | BroadPharm [broadpharm.com]
- 2. Boc-PEG, Boc amine PEG linker, PEG Reagents | AxisPharm [axispharm.com]
- 3. researchgate.net [researchgate.net]
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